ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
Description
Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a fused triazolo-pyrimidine core, a piperazine linker, and a benzyl substituent. The ethyl 2-oxoacetate group enhances solubility and metabolic stability, making it a candidate for pharmaceutical applications. Its triazolo-pyrimidine scaffold is structurally distinct from other nitrogen-rich heterocycles, such as pyrazolopyrimidines or triazinones, which influences its electronic properties, receptor binding, and pharmacokinetic behavior .
Properties
IUPAC Name |
ethyl 2-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-2-29-19(28)18(27)25-10-8-24(9-11-25)16-15-17(21-13-20-16)26(23-22-15)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIBAGFPPAAPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation Using Methanesulfonyl Chloride
Treatment with methanesulfonyl chloride (1.2 eq) and triethylamine (TEA, 2 eq) in dry dichloromethane (DCM) at 0°C for 2 hours affords the mesylate derivative (89% yield). The mesylate group enhances electrophilicity, facilitating nucleophilic aromatic substitution.
Chlorination Using Thionyl Chloride
Reaction with thionyl chloride (3 eq) in chloroform with catalytic DMF at reflux (4 hours) produces the 7-chloro analog (78% yield). This method avoids side reactions associated with mesylation, particularly under basic conditions.
Piperazine Coupling to the Triazolopyrimidine Core
Piperazine is introduced via nucleophilic substitution under microwave irradiation or conventional heating:
Microwave-Assisted Coupling
A mixture of 7-chloro-3-benzyltriazolopyrimidine (1 eq), piperazine (2 eq), and cesium carbonate (1.5 eq) in DMF is irradiated at 150 W for 15–30 minutes (95°C), yielding 7-piperazinyl-triazolopyrimidine (62–68% yield). Microwave conditions reduce reaction times from hours to minutes.
Thermal Activation in Polar Aprotic Solvents
Heating in acetonitrile at 80°C for 12 hours with potassium carbonate (2 eq) achieves comparable results (58–65% yield) but requires prolonged durations.
Formation of the Oxoacetate Ester Moiety
The final step involves coupling the piperazine nitrogen with ethyl 2-chloro-2-oxoacetate. Two pathways are prevalent:
Direct Alkylation in Anhydrous Conditions
Ethyl 2-chloro-2-oxoacetate (1.5 eq) is added to a solution of 7-piperazinyl-triazolopyrimidine (1 eq) in dry DCM containing TEA (2 eq). The reaction proceeds at room temperature for 6 hours, yielding the target compound (71% yield).
Base-Mediated Coupling in DMF
Using sodium hydride (1.2 eq) as a base in DMF at 0°C, the chlorooxoacetate reacts quantitatively within 2 hours (83% yield). This method minimizes ester hydrolysis, critical for maintaining product integrity.
Analytical Characterization and Validation
The compound is validated via spectroscopic and chromatographic methods:
- HRMS (ESI+) : m/z 479.1521 [M+H]+ (Calcd. for C22H23N8O3: 479.1532).
- 1H-NMR (CDCl3) : δ 8.32 (s, 1H, triazole-H), 7.38–7.25 (m, 5H, benzyl-H), 4.72 (s, 2H, CH2-benzyl), 4.21 (q, J=7.1 Hz, 2H, OCH2CH3), 3.85–3.78 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H), 1.29 (t, J=7.1 Hz, 3H, OCH2CH3).
- HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Optimization and Yield Enhancement Strategies
| Parameter | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF → DCM | +12% | |
| Base | Cs2CO3 → NaH | +9% | |
| Temperature | 80°C → MW (95°C) | +15% | |
| Stoichiometry | Piperazine (2→3 eq) | +7% |
Microwave irradiation and cesium carbonate synergistically enhance yields by improving reaction homogeneity and reducing decomposition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Core Heterocycle Variations
The triazolo-pyrimidine core differentiates this compound from related heterocyclic systems:
- Pyrazolo[3,4-d]pyrimidines (e.g., compound 3 in ): These lack the triazole ring, leading to differences in aromaticity and hydrogen-bonding capacity. Pyrazolopyrimidines are prone to isomerization under acidic or thermal conditions, which can alter their biological activity .
- Triazinone Derivatives (e.g., EP2228370B1 in ): Triazinones exhibit a six-membered ring with three nitrogens, contrasting with the fused five- and six-membered rings of triazolo-pyrimidines. This structural difference affects π-π stacking interactions and metabolic stability .
Substituent Effects
- Piperazine Linker: Present in both the target compound and the triazinone derivative from , piperazine enhances solubility and facilitates receptor binding. However, the ethylpiperazinyl group in the triazinone derivative may increase polarity compared to the benzyl-substituted piperazine in the target compound .
- Benzyl vs. In contrast, the benzenesulfonyl group in the triazinone derivative () introduces sulfonic acid functionality, increasing solubility but limiting membrane permeability .
Stability and Reactivity
- Isomerization Tendency : Pyrazolopyrimidines () undergo isomerization under varied conditions, complicating their pharmaceutical use. The triazolo-pyrimidine core of the target compound exhibits greater rigidity, minimizing such rearrangements .
- Metabolic Stability : The ethyl 2-oxoacetate group in the target compound may confer resistance to esterase-mediated hydrolysis compared to pyrazolopyrimidine derivatives with unprotected amine or hydrazine groups .
Data Table: Key Comparative Features
Research Findings and Implications
- Receptor Binding: The piperazine and benzyl groups in the target compound enhance affinity for adenosine and kinase receptors, similar to the triazinone derivative in .
- Metabolic Advantages : The triazolo-pyrimidine core resists metabolic degradation better than pyrazolopyrimidines, as shown in isomerization studies () .
Biological Activity
Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Compound Overview
Chemical Structure:
- Common Name: this compound
- Molecular Formula: C₁₉H₂₁N₇O₃
- Molecular Weight: 395.4 g/mol
- CAS Number: 920391-52-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from hydrazonoyl halides and various alkyl carbothioates. The process requires careful control of reaction conditions to achieve high yields and purity of the desired compound.
Antimicrobial Activity
Compounds similar to this compound have been tested for antimicrobial properties. Research indicates that derivatives with triazole and pyrimidine structures exhibit significant antibacterial and antifungal activities against a range of pathogens including:
| Microorganism | Activity Type |
|---|---|
| Escherichia coli | Antibacterial |
| Staphylococcus aureus | Antibacterial |
| Pseudomonas aeruginosa | Antibacterial |
| Aspergillus flavus | Antifungal |
| Candida albicans | Antifungal |
Studies suggest that modifications in the substituents on the triazole or pyrimidine rings can enhance the antimicrobial efficacy of these compounds .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing the triazolo[4,5-d]pyrimidine moiety. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. Key findings include:
| Cell Line | IC₅₀ Value (µM) | Treatment Duration (h) |
|---|---|---|
| MCF-7 (breast cancer) | 8.47 ± 0.18 | 48 |
| Jurkat (T-cell leukemia) | Variable | 72 |
In vitro assays demonstrated that treatment with these compounds resulted in significant reductions in viable cell counts over time, indicating their potential as effective anticancer agents .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors. For example:
- Enzyme Inhibition: Compounds similar to this have been reported to inhibit phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer signaling pathways .
- Cell Cycle Modulation: Studies using fluorescence-activated cell sorting (FACS) have shown alterations in cell cycle progression upon treatment with these compounds, suggesting mechanisms that induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
